
(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol: is an organic compound that features a quinoline ring attached to an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol typically begins with quinoline derivatives and amino alcohols.
Reaction Conditions: One common method involves the nucleophilic addition of an amino alcohol to a quinoline derivative under basic conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Purification: The product is usually purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis is scaled up using batch or continuous flow reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products. This may involve adjusting temperature, pressure, and the concentration of reactants.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol can undergo oxidation reactions to form quinoline-based ketones or aldehydes.
Reduction: The compound can be reduced to form various quinoline-based alcohols or amines.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Quinoline-based ketones and aldehydes.
Reduction Products: Quinoline-based alcohols and amines.
Substitution Products: Various quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biological Probes: It is used as a probe in biological studies to investigate cellular processes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.
Industry:
Material Science: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol is used in the development of new materials with specific properties.
Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It binds to certain receptors, modulating their activity and influencing cellular signaling pathways.
Mechanism:
Binding: The compound binds to the active site of enzymes or receptors, blocking their normal function.
Inhibition: By inhibiting enzyme activity or receptor function, it alters the biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol: Similar structure but with the amino alcohol moiety attached at a different position on the quinoline ring.
(2S)-2-amino-2-(quinolin-4-yl)ethan-1-ol: Another isomer with the amino alcohol moiety attached at the fourth position of the quinoline ring.
Uniqueness:
Position of Substitution: The position of the amino alcohol moiety on the quinoline ring affects the compound’s reactivity and biological activity.
Functional Groups: The presence of both amino and hydroxyl groups provides unique chemical properties, making it versatile in various applications.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2/t9-/m1/s1 |
Clave InChI |
ZIXRQQSMRXAUAN-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=N2)[C@@H](CO)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)

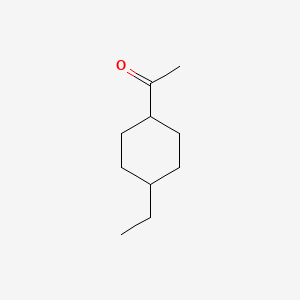
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
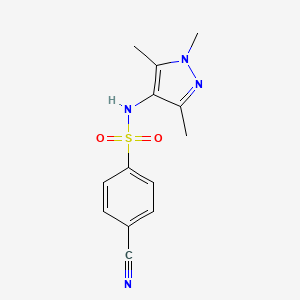

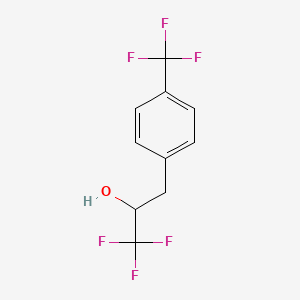
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
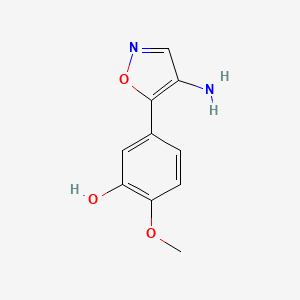
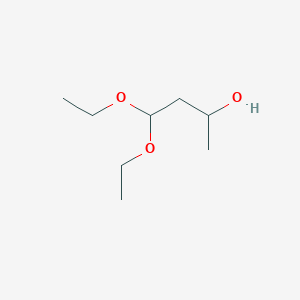
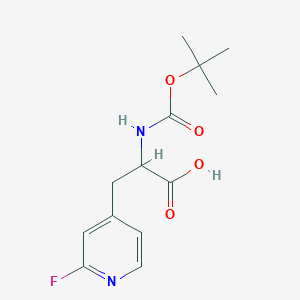
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
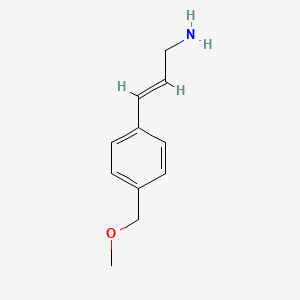
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)
